9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid
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Overview
Description
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thioxanthenes, which are characterized by their tricyclic structure containing sulfur and oxygen atoms. The presence of carboxylic acid groups at positions 2 and 7 adds to its reactivity and potential for forming derivatives.
Preparation Methods
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the oxidation of thioxanthene derivatives using strong oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, and other derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form cyclic anhydrides or imides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of cellular processes. For example, its derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects. The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid include:
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Known for its photoclick reactivity and applications in bioorthogonal chemistry.
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid: Another thioxanthene derivative with similar structural features.
9,10,10-Trioxo-7-propoxy-9,10-dihydro-10lambda~6~-thioxanthene: Studied for its monoamine oxidase inhibitory activity.
Properties
CAS No. |
51762-55-1 |
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Molecular Formula |
C15H8O7S |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
9,10,10-trioxothioxanthene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C15H8O7S/c16-13-9-5-7(14(17)18)1-3-11(9)23(21,22)12-4-2-8(15(19)20)6-10(12)13/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
JBXXCFWIACSCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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